molecular formula C5H4FNO B1303129 5-Fluoro-2-hydroxypyridine CAS No. 51173-05-8

5-Fluoro-2-hydroxypyridine

Cat. No. B1303129
CAS RN: 51173-05-8
M. Wt: 113.09 g/mol
InChI Key: KLULSYPVWLJZAO-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxypyridine is a fluorinated pyridine derivative that has been studied for its photophysical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorine atom and a hydroxy group on the pyridine ring significantly influences the chemical and physical properties of the molecule, making it a subject of interest for researchers.

Synthesis Analysis

The synthesis of fluoropyridines, including 5-fluoro-2-hydroxypyridine, can be achieved through various methods. One efficient method involves the fluorodenitration reaction mediated by tetrabutylammonium fluoride (TBAF) under mild conditions, which is general for 2- or 4-nitro-substituted pyridines . Another approach for synthesizing 2-amino-5-fluoropyridines includes a palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate, which provides a range of substituted pyridines . Additionally, a novel synthesis route has been proposed using 2-aminopyridine as a raw material, which simplifies experimental operations and improves yield and purity .

Molecular Structure Analysis

The molecular structure of 5-fluoro-2-hydroxypyridine exhibits interesting photophysical properties due to the presence of electron-rich nitrogen and relatively electron-deficient fluorine atoms. This arrangement may lead to photoinduced electron transfer processes . The molecule exists in lactim and lactam forms in the ground state, with a small stability difference, and undergoes excited state lactim to lactam tautomerization, which is influenced by solvent polarity and temperature .

Chemical Reactions Analysis

5-Fluoro-2-hydroxypyridine can participate in various chemical reactions due to its reactive sites. The fluorine atom can enhance the molecule's ability to act as a chemosensor for transition metal ions, as demonstrated by fluorescence enhancement in the presence of certain metal ions like Fe2+ and Cu2+ . The hydroxy group also plays a crucial role in the molecule's reactivity, allowing for further functionalization and the formation of chelation complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-fluoro-2-hydroxypyridine are influenced by its molecular structure. The fluorine atom imparts unique characteristics to the molecule, such as increased lipophilicity and potential for hydrogen bonding, which can affect its biological activity and solubility . The molecule's photophysical properties, including fluorescence response and tautomerization behavior, are also key aspects of its chemical profile .

Scientific Research Applications

1. Field: Medicinal Chemistry 5-Fluoro-2-hydroxypyridine is a chemical compound used in the field of medicinal chemistry . It’s often used in the synthesis of various pharmaceuticals .

2. Application One of the applications of 5-Fluoro-2-hydroxypyridine is as a pro-drug of 5-Fluorouracil (5FU) . Pro-drugs are substances that are metabolized in the body to become an active pharmaceutical drug .

3. Method of Application 5-Fluoro-Pyrimidinone (5FP), which is an oral pro-drug of 5-Fluorouracil (5FU), is converted to 5FU by hepatic aldehyde oxidase . This conversion happens in the liver, and the resulting 5FU is then available to exert its therapeutic effects .

4. Results or Outcomes Preclinically, 5FP demonstrated anti-tumor activity against colon 38 and P 388 leukemia models in mice . This suggests that 5-Fluoro-2-hydroxypyridine could potentially be used in the treatment of certain types of cancer .

1. Field: Industrial Testing 5-Fluoro-2-hydroxypyridine is used in various industrial testing applications .

2. Application It is used in the preparation of certain chemicals and substances used in industrial testing .

3. Method of Application The specific methods of application can vary depending on the type of industrial testing being conducted .

4. Results or Outcomes The outcomes can also vary widely, but the use of 5-Fluoro-2-hydroxypyridine can help to improve the accuracy and reliability of industrial testing .

5. Field: Synthesis of Complex Compounds 5-Fluoro-2-hydroxypyridine can be used as a reactant in the preparation of complex compounds .

6. Application One such application is the synthesis of a Manganese fluoro (hydroxy)pyrimidinato aqua dinuclear complex .

7. Method of Application This involves a chemical reaction with 5-Fluoro-2-hydroxypyridine and other reactants under specific conditions .

8. Results or Outcomes The result is the formation of a complex compound that can have various applications in scientific research .

1. Field: Real-Time PCR 5-Fluoro-2-hydroxypyridine is used in the field of Real-Time PCR .

2. Application It is used in the preparation of certain chemicals and substances used in Real-Time PCR .

3. Method of Application The specific methods of application can vary depending on the type of Real-Time PCR being conducted .

4. Results or Outcomes The outcomes can also vary widely, but the use of 5-Fluoro-2-hydroxypyridine can help to improve the accuracy and reliability of Real-Time PCR .

5. Field: Synthesis of Complex Compounds 5-Fluoro-2-hydroxypyridine can be used as a reactant in the preparation of complex compounds .

6. Application One such application is the synthesis of a Manganese fluoro (hydroxy)pyrimidinato aqua dinuclear complex .

7. Method of Application This involves a chemical reaction with 5-Fluoro-2-hydroxypyridine and other reactants under specific conditions .

8. Results or Outcomes The result is the formation of a complex compound that can have various applications in scientific research .

Safety And Hazards

5-Fluoro-2-hydroxypyridine is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing protective clothing and ensuring good ventilation .

Future Directions

The future directions for 5-Fluoro-2-hydroxypyridine and similar compounds involve further exploration of their potential applications in medicinal chemistry . The development of novel antibiotic/drug design based on the pyridine scaffold is a promising area of research .

properties

IUPAC Name

5-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLULSYPVWLJZAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376522
Record name 5-Fluoro-2-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-hydroxypyridine

CAS RN

51173-05-8
Record name 5-Fluoro-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51173-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-hydroxypyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Girardin, SG Ouellet, D Gauvreau… - … Process Research & …, 2013 - ACS Publications
… A chemoselective O-alkylation with 5-fluoro-2-hydroxypyridine was optimized and developed. Overall, 1.2 kg of MK-6069 was prepared in nine steps and 13% overall yield. …
Number of citations: 73 0-pubs-acs-org.brum.beds.ac.uk
YC Wu, Y Jhong, HJ Lin, SP Swain… - Advanced Synthesis …, 2019 - Wiley Online Library
The framework of 2‐pyridones is prevalent in biologically and medicinally important molecules. Here we report that chiral N‐substituted 2‐pyridones were prepared by enantioselective, …
I Beckers, D De Vos - Iscience, 2023 - cell.com
The direct cross-coupling of (hetero)aromatics without prior functionalization is a promising reaction for the chemical and pharmaceutical industries, enabling the conversion of …
Number of citations: 9 www.cell.com
PJ Coleman, JD Schreier, CD Cox, MJ Breslin… - …, 2012 - Wiley Online Library
… Benzyl (2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidine-1-carboxylate (29): A solution of 24 (120 mg, 0.456 mmol), 5-fluoro-2-hydroxypyridine (56.7 mg, 0.501 mmol), …
RR Robinson, KM Donahue, PS Son… - Journal of heterocyclic …, 1996 - Wiley Online Library
… [11] Prepared by nitration of 5-fluoro-2-hydroxypyridine followed by reaction of the intermediate (5-fluoro 2-hydroxy-3-nitropyridine) with phosphorus oxychloride/phosphorus …
JD Gould - 2019 - dam-oclc.bac-lac.gc.ca
Here we explore a variety of monofluorinated and trifluoromethyl reporters in an effort to derive optimal tags for purposes of fluorine NMR studies of proteins. By examining fluorine NMR …
Number of citations: 3 dam-oclc.bac-lac.gc.ca
D Soni, J Vardia, R Ameta - Microwave-Assisted Organic …, 2014 - books.google.com
… A chemoselective O-alkylation with 5-fluoro-2-hydroxypyridine was optimized and developed. Overall, 1.2 kg of MK-6069 was prepared in nine steps and 13% overall yield. …
Number of citations: 3 books.google.com
RB Watson, TW Butler, JC DeForest - Organic Process Research …, 2020 - ACS Publications
… The carbamate (18) resulting from 5-fluoro-2-hydroxypyridine was observed in 8% under neutral conditions, favoring the formation of urea 16; however, selectivity reversal was …
Number of citations: 11 0-pubs-acs-org.brum.beds.ac.uk
OFT BLOG - Journal of Pharmacology And Experimental …, 2003 - allfordrugs.com
… A chemoselectiveO-alkylation with 5-fluoro-2-hydroxypyridine was optimized and developed. Overall, 1.2 kg of MK-6069 was prepared in nine steps and 13% overall yield. …
Number of citations: 0 www.allfordrugs.com
OFT BLOG - allfordrugs.com
… A chemoselectiveO-alkylation with 5-fluoro-2-hydroxypyridine was optimized and developed. Overall, 1.2 kg of MK-6069 was prepared in nine steps and 13% overall yield. …
Number of citations: 0 www.allfordrugs.com

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